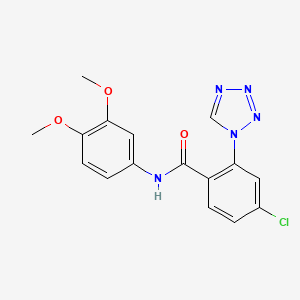

4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

4-Chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a chloro substituent at the 4-position, a tetrazole ring at the 2-position, and a 3,4-dimethoxyphenyl group attached via the amide nitrogen. The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications .

Properties

Molecular Formula |

C16H14ClN5O3 |

|---|---|

Molecular Weight |

359.77 g/mol |

IUPAC Name |

4-chloro-N-(3,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H14ClN5O3/c1-24-14-6-4-11(8-15(14)25-2)19-16(23)12-5-3-10(17)7-13(12)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |

InChI Key |

CXMYGVDHQLCUBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Substitution Reaction: The chloro-substituted benzene ring can be introduced through a nucleophilic aromatic substitution reaction.

Coupling Reaction: The final step involves coupling the tetrazole ring with the chloro-substituted benzene ring and the dimethoxyphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole and related moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been synthesized and evaluated for their efficacy against various bacterial strains. Studies have shown that certain derivatives demonstrate promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The incorporation of the tetrazole ring in the structure of 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been linked to anticancer activity. In vitro studies have assessed the compound's ability to inhibit the growth of cancer cell lines, including breast cancer (MCF7) and others. The molecular docking studies suggest that this compound interacts effectively with specific receptors involved in tumor growth regulation .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially alleviating cognitive decline associated with neurodegenerative diseases .

Molecular Modeling Studies

Molecular modeling and docking studies have been employed to predict the binding affinity and interaction patterns of this compound with various biological targets. These computational approaches allow researchers to optimize the structure for enhanced biological activity and reduced toxicity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives demonstrated that modifications in the substituents significantly influenced their antimicrobial efficacy. The results indicated that compounds with similar structural features to this compound exhibited enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of tetrazole derivatives showed that certain compounds led to apoptosis in cancer cell lines. This study highlighted the potential of this compound as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide are compared below with related compounds, focusing on substituents, heterocyclic systems, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations :

Oxadiazole (Compound 7l) and thiazolidinone () rings introduce distinct electronic profiles, affecting reactivity and bioactivity. For example, oxadiazoles are known for metabolic resistance, while thiazolidinones are associated with antimicrobial activity .

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound and Rip-B contributes to lipophilicity, which may enhance blood-brain barrier penetration, a trait critical for CNS-targeting drugs .

Synthetic Efficiency :

- Compound 7l () achieved a 97% yield via a one-pot reductive cyclization, suggesting efficient methodology for benzamide derivatives with heterocycles . In contrast, Rip-D () had a lower yield (34%), highlighting the challenge of introducing hydroxy groups .

Toxicity Predictions :

- Triazole-thioacetic acid derivatives () were computationally predicted for toxicity, whereas tetrazole-containing compounds (e.g., target, ) may exhibit safer profiles due to established bioisosteric use .

Biological Activity

4-chloro-N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. A common method employed is click chemistry, which is efficient and environmentally friendly. The process generally utilizes water as a solvent and operates under moderate conditions, suitable for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acids, facilitating binding to enzymes and receptors. This interaction can lead to inhibition or activation of various biochemical pathways, resulting in diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Antitumor Activity

Studies have also explored the compound's antitumor properties. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring enhance its cytotoxic effects against specific cancer types .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, demonstrating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Antitumor Mechanism

In another study focusing on its antitumor activity, researchers evaluated the compound's effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Molecular dynamics simulations suggested that binding interactions with target proteins were crucial for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.